This compound can be classified as:
The synthesis of 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves several key steps:
The molecular structure of 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can be described as follows:
CN1C=C(C(=N1)OC)NCC2=CN(N=C2)CC(F)(F)F
The structure features a pyrazole ring with a methoxy group at one position and a trifluoroethyl group at another position. The presence of these substituents significantly influences the compound's reactivity and biological activity.
3-Methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can participate in various chemical reactions:
The mechanism of action for 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is primarily studied in the context of its potential pharmaceutical applications:
Research indicates that its trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications .
The physical and chemical properties of 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 289.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Toxicity | Requires further study |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
3-Methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2